2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
Description
Significance of Alkyne and Amine Functionalities in Contemporary Synthesis
The alkyne and amine functional groups present in 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene are cornerstones of modern organic synthesis due to their versatile reactivity.
Alkyne Functionality: The carbon-carbon triple bond of the alkyne group is a hub of high electron density, making it susceptible to a wide range of chemical transformations. Propargylic alcohols, which contain a hydroxyl group adjacent to an alkyne, are recognized as valuable and readily accessible building blocks in organic synthesis. researchgate.net They can be derived from the reaction of terminal alkynes with carbonyl compounds. researchgate.net The reactivity of propargylic alcohols is extensive, encompassing nucleophilic substitutions, rearrangement reactions like the Meyer-Schuster rearrangement, and redox isomerizations. researchgate.netucl.ac.uk These reactions are crucial for constructing more complex molecules, including allenes and various heterocyclic and carbocyclic systems that are often found in bioactive compounds and natural products. researchgate.net Gold-catalyzed reactions, in particular, have demonstrated the utility of propargylic alcohols in forming aromatic heterocycles and other valuable intermediates. nih.gov
Amine Functionality: The aromatic amine group (an aniline (B41778) derivative) is another key functional moiety. Aromatic amines are fundamental components in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes and pesticides. wikipedia.org The amino group is weakly basic and can act as a nucleophile. wikipedia.org Its presence on an aromatic ring influences the ring's reactivity, typically directing electrophilic substitution to the ortho and para positions. The chemical properties of toluidines, such as the one forming the backbone of the title compound, are quite similar to those of aniline. wikipedia.org
Structural Classification within Aminotoluene Derivatives and Propargylic Alcohols
The structure of this compound places it within two distinct classes of organic compounds.
Aminotoluene Derivatives: As a substituted toluene (B28343), this compound is classified as an aminotoluene derivative. Aminotoluenes, commercially known as toluidines, are aromatic amines that exist as three structural isomers: ortho-toluidine (2-aminotoluene), meta-toluidine (3-aminotoluene), and para-toluidine (4-aminotoluene). wikipedia.org The difference between them is the position of the methyl group relative to the amino group on the benzene (B151609) ring. wikipedia.org The subject compound is a derivative of p-toluidine (B81030) (4-aminotoluene), with the propargylic alcohol substituent at the position ortho to the methyl group. nih.govnist.gov
Table 2: Properties of Toluidine Isomers
| Isomer | o-toluidine (2-aminotoluene) | m-toluidine (3-aminotoluene) | p-toluidine (4-aminotoluene) |
|---|---|---|---|
| Chemical Name | 2-methylaniline | 3-methylaniline | 4-methylaniline |
| CAS Number | 95-53-4 | 108-44-1 | 106-49-0 |
| Melting Point | -23 °C | -30 °C | 43 °C |
| Boiling Point | 199–200 °C | 203–204 °C | 200 °C |
| Density | 1.00 g/cm³ | 0.98 g/cm³ | 1.05 g/cm³ |
Data sourced from Wikipedia wikipedia.org
Propargylic Alcohols: The molecule also belongs to the class of propargylic alcohols. These are alcohols containing a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond. researchgate.net Based on the substitution at the carbinol carbon (the carbon bearing the -OH group), they can be classified as primary, secondary, or tertiary. In this compound, the hydroxyl group is attached to a carbon that is bonded to two other carbon atoms (two methyl groups) in addition to the alkynyl group, classifying it as a tertiary propargylic alcohol . Tertiary propargylic alcohols are known to undergo reactions such as the Meyer-Schuster and Rupe rearrangements to form α,β-unsaturated carbonyl compounds. ucl.ac.uk
Historical Context of Related Chemical Architectures
The development of the chemical structures found in this compound is rooted in the foundational discoveries of 19th-century organic chemistry.
The parent aminotoluene structures, the toluidines, were first discovered and named in 1845 by James Sheridan Muspratt and August Wilhelm von Hofmann. wikipedia.org Their work expanded the understanding of aromatic amines beyond aniline, which had been isolated earlier. This discovery was crucial for the burgeoning synthetic dye industry that followed. wikipedia.org
The chemistry of propargylic alcohols dates back to 1872, when Henry reported the first synthesis of the parent compound, prop-2-yn-1-ol (propargyl alcohol). This initial work laid the groundwork for exploring the rich and diverse reactivity of this class of compounds, which continues to be an active area of research for the synthesis of complex organic molecules. researchgate.net The synthesis of aryl-substituted propargylic alcohols has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which provides an efficient route to connect alkyne and aryl moieties. beilstein-journals.orgresearchgate.netorganic-chemistry.org This reaction is a key method for preparing structures similar to the title compound. beilstein-journals.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
905439-45-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H15NO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,13H2,1-3H3 |
InChI Key |
WVJFEHJVLBSYNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C#CC(C)(C)O |
Synonyms |
4-(5-Amino-2-methylphenyl)-2-methyl-3-butyn-2-ol |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methyl 3 Butyn 2 Ol 4 Aminotoluene
Strategies for the Construction of the 3-butyn-2-ol (B105428) Moiety
The 2-methyl-3-butyn-2-ol (B105114) unit is a tertiary propargylic alcohol. Its synthesis is typically achieved through the addition of an acetylene (B1199291) nucleophile to a ketone.
The addition of acetylene or its synthetic equivalents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org For the synthesis of 2-methyl-3-butyn-2-ol, the key reaction is the addition of an acetylide to acetone (B3395972). wikipedia.org
This reaction is often carried out using a metal acetylide, which can be generated from acetylene and a strong base. Common bases include alkali metals or their derivatives. wikipedia.org For instance, the reaction of acetylene with sodium amide in liquid ammonia (B1221849) generates sodium acetylide, which can then react with acetone to form the alkoxide of 2-methyl-3-butyn-2-ol. Subsequent workup with a proton source yields the final alcohol.
Alternatively, organometallic reagents such as lithium acetylides or Grignard reagents can be employed. wikipedia.org Lithium acetylide, prepared from acetylene and an organolithium reagent like n-butyllithium, readily adds to ketones. wikipedia.org Similarly, ethynylmagnesium bromide, a Grignard reagent, can be used. wikipedia.org The choice of reagent and reaction conditions can influence the yield and purity of the product. A notable industrial process developed by Walter Reppe utilizes alkali metal and copper(I) acetylides for large-scale ethynylation reactions. wikipedia.org
A significant advancement in this area is the use of 2-methyl-3-butyn-2-ol itself as a protected form of acetylene in other synthetic transformations. illinois.edunih.gov
Table 1: Reagents for Acetylene Addition to Acetone
| Reagent System | Base/Metal | Solvent | Typical Conditions |
| Sodium Acetylide | Sodium Amide (NaNH2) | Liquid Ammonia | Low Temperature |
| Lithium Acetylide | n-Butyllithium (n-BuLi) | Anhydrous Ether or THF | -78 °C to rt |
| Ethynylmagnesium Bromide | Magnesium, Ethyl Bromide | Anhydrous Ether or THF | Reflux |
Propargylation refers to the introduction of a propargyl group. While direct propargylation of an aromatic ring can be challenging, the term is also used more broadly for the synthesis of propargylic alcohols. nih.gov In the context of forming the 3-butyn-2-ol moiety, this would still fundamentally involve the addition of a C3 acetylenic unit to a carbonyl.
More advanced methods focus on enantioselective additions to prochiral ketones, which is relevant for creating chiral tertiary propargylic alcohols. nih.gov While 2-methyl-3-butyn-2-ol is achiral, these methodologies highlight the broad utility of alkyne addition reactions. For instance, the use of chiral ligands in conjunction with metal acetylides can induce stereoselectivity. illinois.edu
Synthesis of the 4-aminotoluene Core
The 4-aminotoluene (p-toluidine) core is a common building block in organic synthesis. sigmaaldrich.comnist.gov Its preparation can be achieved through several well-established methods.
Direct amination of toluene (B28343) to produce p-toluidine (B81030) is a less common laboratory method but has been explored. One patented method describes the direct amination of toluene using hydroxylamine (B1172632) hydrochloride in the presence of a vanadium-based catalyst to yield toluidine. google.com However, this method often results in a mixture of ortho and para isomers, requiring subsequent separation.
A more controlled approach involves the functionalization of a pre-existing toluene derivative. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could in principle be used to couple an ammonia equivalent with a halogenated toluene derivative, such as 4-bromotoluene.
The most common and reliable method for the synthesis of 4-aminotoluene is the reduction of 4-nitrotoluene. wikipedia.org This reaction is widely used on an industrial scale. nih.gov A variety of reducing agents and conditions can be employed for this transformation.
Catalytic hydrogenation is a highly effective method, utilizing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide in the presence of hydrogen gas. wikipedia.org This method is often clean and produces high yields.
Chemical reduction using metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid, is a classic and robust method. wikipedia.org For instance, the Bechamp reduction uses iron filings and acetic acid. Other reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also be used. wikipedia.org Sodium borohydride (B1222165) has also been utilized in specific solvent systems for the reduction of nitrotoluenes. researchgate.net
Table 2: Common Methods for the Reduction of 4-Nitrotoluene
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Ni | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |
| Metal in Acid | Fe, Zn, or Sn with HCl or CH3COOH | Inexpensive, reliable | Stoichiometric amounts of metal required, acidic waste |
| Sulfide Reduction | Na2S, (NH4)2S, or NaHS | Can be selective for one nitro group in dinitro compounds | Can be odorous, potential for side products |
| Tin(II) Chloride | SnCl2 in HCl | Mild conditions | Stoichiometric tin salts produced as waste |
Convergent and Linear Synthesis Routes to 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
The final assembly of this compound can be envisioned through either a linear or a convergent synthetic strategy.
A linear synthesis might start with 4-nitrotoluene. This could be halogenated at the 2-position, followed by a Sonogashira coupling with 2-methyl-3-butyn-2-ol. The final step would then be the reduction of the nitro group to an amine. A variation could involve the nitration of a toluene derivative that already contains the propargylic alcohol, though this might be complicated by the sensitivity of the alkyne and alcohol groups to nitrating conditions. A patented process for the preparation of 3-nitro-4-aminotoluene involves the nitration of p-acetylaminotoluene followed by hydrolysis, which could be a relevant starting material for a subsequent coupling reaction. google.com
A convergent synthesis would involve preparing the two key fragments, 2-methyl-3-butyn-2-ol and a suitable 4-aminotoluene derivative, separately and then coupling them in a final step. A highly plausible convergent route would be the Sonogashira coupling of 2-methyl-3-butyn-2-ol with a di-halogenated toluene followed by a selective amination, or more likely, coupling with a halo-aminotoluene derivative. For example, the palladium-catalyzed Sonogashira coupling of 2-bromo-4-aminotoluene with 2-methyl-3-butyn-2-ol would directly yield the target compound. The synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides using a copper-free Sonogashira coupling has been reported, demonstrating the feasibility of this approach. researchgate.net
Sequential Functionalization Approaches
Sequential functionalization represents a classical and robust approach to the synthesis of polysubstituted aromatic compounds. In the context of this compound, this would typically involve a multi-step process starting from a simpler, commercially available toluene derivative.
A plausible and common strategy is the Sonogashira cross-coupling reaction. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The synthesis would likely commence with a pre-functionalized toluene ring, such as a di-substituted toluene derivative. For instance, a synthetic route could begin with 4-amino-2-bromotoluene or 4-amino-2-iodotoluene. The amino group would likely require protection, for example as an acetamide, to prevent side reactions during the subsequent coupling step. The protected aminohalotoluene would then be coupled with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. libretexts.orgorganic-chemistry.org The final step would involve the deprotection of the amino group to yield the target compound.
The synthesis of the requisite 2-methyl-3-butyn-2-ol is straightforward, typically achieved by the reaction of acetone with acetylene in the presence of a strong base like potassium hydroxide. google.comsigmaaldrich.com
Table 1: Representative Sequential Synthesis via Sonogashira Coupling
| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |
|---|---|---|---|---|
| 1 | 4-Amino-2-bromotoluene | Acetic anhydride | - | N-(2-Bromo-4-methylphenyl)acetamide |
| 2 | N-(2-Bromo-4-methylphenyl)acetamide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄, CuI, Et₃N | N-(4-Methyl-2-((3-hydroxy-3-methylbut-1-yn-1-yl))phenyl)acetamide |
Late-Stage Amine or Alkyne Introduction
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the introduction of key functional groups into complex molecules at a late point in the synthesis. nih.gov This approach can offer greater flexibility and efficiency compared to de novo synthesis. nih.gov
Late-Stage Amine Introduction: This strategy would involve the synthesis of a toluene derivative already bearing the 2-(2-methyl-3-butyn-2-ol) side chain. For example, one could start with 2-bromotoluene, perform a Sonogashira coupling with 2-methyl-3-butyn-2-ol, and then introduce the amino group at the 4-position. The introduction of the amino group could be achieved through nitration followed by reduction. However, controlling the regioselectivity of the nitration on an already substituted toluene ring can be challenging and may lead to isomeric mixtures.
Late-Stage Alkyne Introduction: A more contemporary and potentially more efficient approach involves the direct C-H alkynylation of a pre-existing aminotoluene derivative. researchgate.netnih.gov This avoids the need for pre-installing a halogen atom on the aromatic ring. Transition metal-catalyzed C-H activation can be directed to a specific position on the ring, often by a directing group. researchgate.net While the amino group itself can be a directing group, achieving the desired ortho-alkynylation in the presence of a para-methyl group requires careful selection of the catalytic system. Steric factors can also play a significant role in determining the regioselectivity of such reactions. nih.govacs.orgacs.org
Chemo- and Regioselective Considerations in the Synthesis
The successful synthesis of this compound is highly dependent on achieving the correct chemo- and regioselectivity.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of the Sonogashira coupling, the palladium catalyst must selectively activate the carbon-halogen bond without reacting with the amino group (if unprotected) or the hydroxyl group of the alkyne. The use of protecting groups for the amine is a common strategy to ensure chemoselectivity.
Regioselectivity: This is the control of the position at which a reaction occurs. When starting with toluene, the introduction of the first substituent is governed by the directing effect of the methyl group (ortho- and para-directing). Subsequent substitutions are then influenced by the combined directing effects of the existing substituents. For instance, in the nitration of 2-alkynyltoluene, the position of the incoming nitro group will be directed by both the methyl and the alkynyl groups. Achieving the desired 1,2,4-substitution pattern often requires a carefully planned synthetic sequence, potentially involving blocking groups or specific catalytic directing groups to override the inherent electronic preferences of the ring. Modern methods for C-H functionalization offer new avenues for controlling regioselectivity, sometimes through steric control or the use of specialized ligands. digitellinc.comresearchgate.netrsc.org
Catalytic Approaches in the Formation of this compound
Catalysis is at the heart of the most efficient synthetic routes to this molecule.
Palladium Catalysis: As previously mentioned, the Sonogashira coupling is a cornerstone of this synthesis, relying on a palladium catalyst. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org A variety of palladium sources can be used, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Copper Co-catalysis: In the traditional Sonogashira reaction, a copper(I) salt, such as CuI, is used as a co-catalyst. wikipedia.orglibretexts.org The role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org While copper-free Sonogashira reactions have been developed, the copper co-catalyst often accelerates the reaction. nih.gov
Other Transition Metal Catalysis: For late-stage functionalization approaches, other transition metals are employed. For example, rhodium and iridium catalysts are known to be effective for the borylation and silylation of arenes via C-H activation. nih.gov Ruthenium catalysts have been explored for late-stage C-H alkylation. nih.gov Direct amination of aromatic C-H bonds can also be achieved using various transition metal catalysts. nih.govresearchgate.net The choice of catalyst and ligands is crucial for controlling the reactivity and selectivity of these transformations. nih.govbeilstein-journals.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Amino-2-bromotoluene |
| 4-Amino-2-iodotoluene |
| Acetic anhydride |
| N-(2-Bromo-4-methylphenyl)acetamide |
| 2-Methyl-3-butyn-2-ol |
| N-(4-Methyl-2-((3-hydroxy-3-methylbut-1-yn-1-yl))phenyl)acetamide |
| Hydrochloric acid |
| Acetone |
| Acetylene |
| Potassium hydroxide |
| 2-Bromotoluene |
| Toluene |
| Palladium(0) |
| Copper(I) iodide |
| Triphenylphosphine |
Chemical Reactivity and Transformation Mechanisms of 2 2 Methyl 3 Butyn 2 Ol 4 Aminotoluene
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions.
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-type)
Sonogashira Coupling: The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org While direct studies on 2-(2-methyl-3-butyn-2-ol)-4-aminotoluene are not extensively documented, the synthesis of the closely related compound, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, is achieved through a Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114). This strongly suggests that this compound can be synthesized via a similar pathway, for instance, by coupling 4-bromo-3-methylaniline (B1294692) with 2-methyl-3-butyn-2-ol. The reaction conditions for such transformations are generally mild, often proceeding at room temperature. wikipedia.org
A study on the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides highlights the efficiency of a copper-free Sonogashira coupling. A catalytic system of Pd(OAc)2 and P(p-tol)3 with DBU as the base in THF was found to be highly effective. researchgate.net
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)2, P(p-tol)3 | DBU | THF | Not specified | Good to excellent | researchgate.net |
| Pd(PPh3)2Cl2, CuI | NEt3 | MeCN | 353 K | High | hes-so.ch |
Cycloaddition Chemistry (e.g., Huisgen Cycloaddition)
The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. beilstein-journals.org This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity (favoring the 1,4-disubstituted triazole), and mild reaction conditions. beilstein-journals.orgbioclone.net
The reaction involves the treatment of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.org This would allow for the facile synthesis of a wide range of 1,2,3-triazole-substituted aminotoluene derivatives.
| Catalyst | Reducing Agent | Solvent | Temperature | Product | Reference |
| CuSO4 | Sodium Ascorbate | Water/t-BuOH | Room Temperature | 1,4-disubstituted 1,2,3-triazole | beilstein-journals.org |
| Copper(I) salts | - | Various | Mild | 1,4-disubstituted 1,2,3-triazole | nih.gov |
Hydration, Hydrogenation, and Hydroamination Reactions
Hydration: The hydration of the terminal alkyne in this compound would lead to the formation of a methyl ketone derivative. This reaction is typically catalyzed by mercury(II) salts in the presence of aqueous acid, following Markovnikov's rule. researchgate.netwalisongo.ac.id More environmentally benign methods using gold or other transition metal catalysts have also been developed for the hydration of phenylacetylene (B144264) and related compounds. researchgate.netwalisongo.ac.idrsc.org The electron-donating nature of the aminotoluene ring would likely facilitate this electrophilic addition.
Hydrogenation: The alkyne functionality can be selectively hydrogenated. Complete reduction to the corresponding alkane, 2-(2-methyl-2-butanol)-4-aminotoluene, can be achieved using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.orgyoutube.com Partial hydrogenation to the alkene, 2-(2-methyl-3-buten-2-ol)-4-aminotoluene, can be accomplished with high stereoselectivity. The use of Lindlar's catalyst (Pd/CaCO3 poisoned with lead acetate (B1210297) and quinoline) typically yields the cis-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) produce the trans-alkene. libretexts.orgyoutube.comnih.gov
| Catalyst | Reagents | Product Stereochemistry | Reference |
| Pt/C or Pd/C | H2 | Alkane | libretexts.org |
| Lindlar's Catalyst | H2 | cis-Alkene | youtube.com |
| Na/NH3(l) | - | trans-Alkene | libretexts.org |
Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This can occur intramolecularly or intermolecularly and is often catalyzed by transition metals like palladium or gold. nih.govnih.gov For a molecule like this compound, intermolecular hydroamination with another amine would lead to enamines or imines. The presence of the amino group on the aromatic ring could potentially influence the catalytic cycle. For instance, studies on the hydroamination of alkynes with o-aminophenol have shown a significant rate enhancement due to a chelation effect. researchgate.net
Reactivity of the Aromatic Amine Functionality
The aromatic amine group in this compound is a powerful activating group, directing electrophilic substitution to the positions ortho and para to itself. The nitrogen's lone pair also imparts nucleophilic character to the amine.
Electrophilic Aromatic Substitution on the Toluene (B28343) Ring
The amino group (-NH2) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.com The methyl group is also an activating, ortho, para-director. In 4-aminotoluene, the positions ortho to the powerful amino group (positions 3 and 5) are the most activated sites for electrophiles. Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur at these positions. It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating and meta-directing group. byjus.com This can lead to a mixture of products.
| Reaction | Reagent | Expected Product(s) | Reference |
| Bromination | Br2/H2O | 2,6-Dibromo-4-aminotoluene derivative | byjus.com |
| Nitration | HNO3/H2SO4 | Mixture of ortho and meta nitro derivatives | byjus.com |
| Sulfonation | Fuming H2SO4 | Sulfanilic acid derivative | byjus.com |
Nucleophilic Reactivity of the Amine
The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile. quora.com It can readily react with a variety of electrophiles. For example, it can undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated by alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. The nucleophilicity of anilines can be influenced by the other substituents on the ring. The alkynyl group at the ortho position might exert some steric hindrance, potentially modulating the reactivity of the amine.
| Reaction | Electrophile | Product Type |
| Acylation | Acyl chloride | Amide |
| Alkylation | Alkyl halide | Secondary amine, Tertiary amine, Quaternary ammonium salt |
Oxidative Transformations of the Aniline (B41778) Moiety
The aniline portion of this compound is susceptible to a variety of oxidative transformations. The specific outcome of these reactions is highly dependent on the oxidant used, the reaction conditions, and the presence of catalysts. While direct experimental data on the oxidation of this specific compound is limited, the reactivity can be inferred from the well-established chemistry of substituted anilines.
Common oxidative reactions for anilines include the formation of nitroso, nitro, and azoxy compounds, as well as polymerization to form polyanilines. The presence of the electron-donating methyl group and the sterically demanding 2-(2-methyl-3-butyn-2-ol) substituent on the aromatic ring will influence the regioselectivity and rate of these transformations.
Table 1: Potential Oxidative Transformation Products of the Aniline Moiety
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Peroxy acids (e.g., m-CPBA) | Nitrosobenzene, Nitrobenzene | Controlled temperature, stoichiometric amounts |
| Hydrogen peroxide | Azoxybenzene | In the presence of a catalyst (e.g., transition metal complexes) |
| Potassium permanganate (B83412) | Nitrobenzene | Harsh conditions, may lead to ring cleavage |
| Electrochemical oxidation | Polyaniline | Applied potential in an acidic medium |
This table is illustrative and based on the general reactivity of substituted anilines. Specific yields and product distributions for this compound would require experimental verification.
Research on the oxidative stress-mediated conversion of endothelial cells has shown that reactive oxygen species (ROS) can induce significant cellular transformations. nih.gov While this is a biological context, it highlights the susceptibility of cellular components to oxidative processes, a principle that can be extended to the chemical reactivity of the aniline moiety, which is sensitive to oxidation.
Interplay Between Alkyne and Amine Groups
The proximate positioning of the amino group and the alkyne functionality in this compound allows for unique intramolecular reactions and synergistic participation in multicomponent reactions.
The presence of a nucleophilic amine and an electrophilic alkyne within the same molecule sets the stage for intramolecular cyclization reactions, typically promoted by transition metal catalysts. These reactions can lead to the formation of various heterocyclic scaffolds, such as indoles or quinolines, depending on the reaction conditions and the catalytic system employed.
For instance, a palladium- or copper-catalyzed intramolecular cyclization could proceed via an initial oxidative addition of the catalyst to the N-H bond of the amine, followed by migratory insertion of the alkyne. Subsequent reductive elimination would then yield the cyclized product. The specific regioselectivity of the alkyne insertion would be influenced by the steric and electronic environment of the triple bond.
A related synthetic strategy involves the cascade intramolecular Prins/Friedel-Crafts cyclization, which has been used to synthesize 4-aryltetralin-2-ols. beilstein-journals.org This type of reaction, while not a direct analogue, demonstrates the potential for complex intramolecular cyclizations involving carbenium ions generated in the presence of a Lewis acid, a scenario that could be envisioned for this compound under appropriate acidic conditions.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The dual functionality of this compound makes it an attractive substrate for such reactions.
The amine group can participate in a variety of MCRs, including the Ugi and Passerini reactions, while the terminal alkyne can be involved in reactions like the A³ coupling (aldehyde-alkyne-amine). The simultaneous presence of both functionalities could lead to novel MCRs or sequential one-pot transformations. For example, the amine could first react with an aldehyde and an isocyanide in an Ugi-type reaction, followed by an intramolecular reaction involving the alkyne, or a subsequent intermolecular reaction at the alkyne terminus. The development of MCRs has been instrumental in the discovery of new therapeutic agents for central nervous system disorders. beilstein-journals.org
Derivatization Strategies for this compound
The functional handles present in this compound—the hydroxyl group, the terminal alkyne, the aromatic amine, and the benzylic methyl group—offer multiple sites for derivatization to modify its properties or to incorporate it into larger molecular architectures.
The tertiary hydroxyl group can be functionalized through various reactions, although its steric hindrance may necessitate more forcing conditions compared to a primary or secondary alcohol.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers.
Protection: The hydroxyl group can be protected using common protecting groups such as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) to prevent its interference in subsequent reactions targeting other parts of the molecule.
The methyl group on the toluene ring is a site for radical and oxidative transformations.
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to afford the corresponding benzyl (B1604629) halide. This product is a versatile intermediate for further nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize the methyl group to a carboxylic acid. Milder oxidation conditions could potentially yield the corresponding aldehyde or benzyl alcohol, though over-oxidation to the carboxylic acid is a common outcome.
Substitution on the Aromatic Ring
The aromatic ring of this compound is endowed with a unique substitution pattern that dictates its reactivity towards electrophilic aromatic substitution (EAS). The presence of an amino group, a methyl group, and a bulky 2-methyl-3-butyn-2-ol group on the toluene ring creates a complex interplay of electronic and steric effects that govern the regiochemical outcome of substitution reactions.
The amino (-NH₂) group at position 4 and the methyl (-CH₃) group at position 1 are both activating groups and are ortho-, para-directors. nih.gov The amino group is a strong activating group due to the resonance effect of its lone pair of electrons with the aromatic π-system, which increases the electron density at the ortho and para positions. nih.gov The methyl group is a weaker activating group that donates electron density primarily through an inductive effect and hyperconjugation. researchgate.net
In this compound, the positions ortho to the strongly activating amino group are positions 3 and 5. The positions ortho to the methyl group are 2 and 6, and the para position is 4 (which is already substituted by the amino group). The directing effects of the amino and methyl groups reinforce each other, strongly favoring substitution at positions 3, 5, and to a lesser extent, position 6.
However, the most significant factor influencing the regioselectivity of electrophilic attack is the substantial steric hindrance posed by the 2-(2-methyl-3-butyn-2-ol) group at the 2-position. This bulky substituent physically obstructs the approach of an electrophile to the adjacent position 3. Consequently, electrophilic substitution is most likely to occur at the positions least affected by steric hindrance.
Considering the combined electronic and steric effects, the anticipated order of reactivity for the available positions on the aromatic ring towards an electrophile (E⁺) is:
Position 5 > Position 3 > Position 6
Position 5: This position is ortho to the activating amino group and meta to the methyl group. It is sterically unhindered, making it the most probable site for electrophilic attack.
Position 3: While this position is also ortho to the activating amino group, it is severely hindered by the adjacent bulky 2-(2-methyl-3-butyn-2-ol) group. Therefore, substitution at this site is expected to be significantly disfavored.
Position 6: This position is ortho to the methyl group and meta to the amino group. It is sterically accessible, but electronically less activated than position 5.
Expected Outcomes of Electrophilic Aromatic Substitution Reactions:
Halogenation:
Bromination or chlorination of this compound is expected to yield predominantly the 5-halo derivative. The reaction would likely proceed under mild conditions due to the activated nature of the aromatic ring. beilstein-journals.org For instance, reaction with bromine in a suitable solvent would likely lead to the formation of 2-bromo-4-(2-methyl-3-butyn-2-ol)-6-methylaniline. A study on the bromination of 2,4-dimethylaniline (B123086) with N-bromosuccinimide resulted in ortho-bromination, highlighting the reactivity of the positions activated by both amino and methyl groups. nih.gov
| Reactant | Reagent | Predicted Major Product | Predicted Minor Product(s) |
| This compound | Br₂ | 5-Bromo-2-(2-methyl-3-butyn-2-ol)-4-aminotoluene | 3-Bromo and/or 6-bromo derivatives |
| This compound | Cl₂/FeCl₃ | 5-Chloro-2-(2-methyl-3-butyn-2-ol)-4-aminotoluene | 3-Chloro and/or 6-chloro derivatives |
Nitration:
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to favor substitution at the 5-position. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is deactivating and a meta-director. youtube.com This could potentially lead to a mixture of products, including some meta-nitration relative to the ammonium group. To achieve selective nitration at the 5-position, protection of the amino group as an amide may be necessary to prevent protonation and to moderate its activating influence. patsnap.com
| Reactant | Reagent | Predicted Major Product (with protected amino group) | Potential Byproducts (unprotected amine) |
| N-acetyl-2-(2-methyl-3-butyn-2-ol)-4-aminotoluene | HNO₃/H₂SO₄ | N-(5-Nitro-2-(2-methyl-3-butyn-2-ol)-4-tolyl)acetamide | Mixture of isomers |
Sulfonation:
Sulfonation with fuming sulfuric acid would likely result in the formation of the 5-sulfonic acid derivative. Similar to nitration, the amino group can be protonated under the strong acidic conditions, potentially complicating the product distribution. The use of a milder sulfonating agent or protection of the amino group would be a strategic approach to control the regioselectivity.
| Reactant | Reagent | Predicted Major Product |
| This compound | H₂SO₄/SO₃ | 5-(this compound)sulfonic acid |
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are generally not successful with strongly activated anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and inhibiting the reaction. lookchem.com If the reaction were to proceed, it would likely require protection of the amino group. With a protected amino group, Friedel-Crafts acylation would be expected to occur at the sterically accessible and electronically activated 5-position.
| Reactant | Reagent | Catalyst | Predicted Major Product |
| N-acetyl-2-(2-methyl-3-butyn-2-ol)-4-aminotoluene | RCOCl | AlCl₃ | N-(5-Acyl-2-(2-methyl-3-butyn-2-ol)-4-tolyl)acetamide |
Applications of 2 2 Methyl 3 Butyn 2 Ol 4 Aminotoluene in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The strategic placement of an amino group and a propargylic alcohol on a toluene (B28343) scaffold makes 2-(2-methyl-3-butyn-2-ol)-4-aminotoluene an important intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized and converted to a variety of other functional groups, or it can participate in coupling reactions. The alkyne and hydroxyl functionalities provide a handle for carbon-carbon bond formations and further molecular elaborations.
One of the primary applications of related propargyl alcohols is in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. For instance, the coupling of 2-methyl-3-butyn-2-ol (B105114) with 3-iodopyridine (B74083) has been reported to produce 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol in good yield. researchgate.net This suggests that this compound could be similarly employed to introduce an arylethynyl moiety onto various substrates, or the amino group could be modified prior to coupling to build intricate molecular frameworks.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |
| 2-Methyl-3-butyn-2-ol | 3-Iodopyridine | Pd(PPh₃)₂Cl₂, Cu₂I₂ | THF, Et₃N | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 70% |
This table showcases a representative Sonogashira coupling reaction involving the parent propargyl alcohol, illustrating the potential synthetic utility of the title compound.
Precursor in the Synthesis of Heterocyclic Compounds
The presence of both an amino group and an alkyne in this compound makes it an ideal starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The intramolecular cyclization of ortho-alkynyl anilines is a well-established strategy for the construction of indoles, quinolines, and other related heterocycles.
While specific examples for the title compound are not extensively documented in publicly available literature, the reactivity of analogous aminophenyl alkynes provides a clear indication of its potential. For example, the synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, an isomer of the title compound, has been reported. prepchem.com Such compounds are known to undergo cyclization reactions under various catalytic conditions to form substituted indoles. The reaction typically proceeds via an initial activation of the alkyne by a transition metal catalyst, followed by the nucleophilic attack of the amino group.
Utilization in Cascade and Tandem Reactions
Cascade and tandem reactions offer an efficient approach to increasing molecular complexity in a single synthetic operation. The bifunctional nature of this compound makes it a suitable candidate for such processes. A plausible cascade sequence could involve an initial reaction at the amino group, followed by a subsequent transformation involving the alkyne.
For instance, a tandem Sonogashira coupling-cyclization reaction could be envisioned. In such a process, the alkyne would first couple with a suitable partner, and the resulting intermediate could then undergo an intramolecular cyclization, potentially triggered by the same catalyst or by a change in reaction conditions. This approach would allow for the rapid assembly of complex heterocyclic scaffolds from simple starting materials.
Development of Novel Organocatalysts and Ligands from Derivatives
The amino group of this compound can be readily functionalized to generate a variety of derivatives that can serve as chiral ligands or organocatalysts. For example, the amino group can be converted into amides, sulfonamides, or ureas, and these functionalities can be designed to coordinate with metal centers or to participate in hydrogen bonding interactions, which are crucial for asymmetric catalysis.
The synthesis of chiral propargyl alcohols is a well-developed field, and enantiomerically pure forms of these compounds can be obtained through asymmetric reduction of the corresponding ynones. orgsyn.org The availability of enantiopure this compound would open up avenues for the development of novel chiral ligands for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Integration into Supramolecular Architectures
The rigid rod-like structure imparted by the ethynyl (B1212043) group, combined with the hydrogen-bonding capabilities of the amino and hydroxyl groups, makes this compound an interesting building block for the construction of supramolecular assemblies. The formation of well-defined hydrogen-bonded networks can lead to the creation of liquid crystals, gels, and other functional materials.
The crystal structure of the related compound 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol reveals the formation of intermolecular hydrogen bonds, which play a key role in the packing of the molecules in the solid state. researchgate.net It is reasonable to expect that this compound would exhibit similar or even more complex hydrogen-bonding patterns due to the presence of the additional amino group, making it a promising candidate for the design and synthesis of novel supramolecular materials.
Applications of 2 2 Methyl 3 Butyn 2 Ol 4 Aminotoluene in Materials Science
Monomer for Polymer Synthesis via Alkyne Polymerization
The presence of a terminal alkyne group on 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene allows it to function as a monomer in alkyne polymerization reactions. Transition metal catalysts, such as those based on rhodium or palladium, are known to facilitate the polymerization of terminal alkynes, leading to the formation of conjugated polymers. mdpi.com The polymerization of a structurally similar monomer, 4-ethynylaniline, has been reported to yield poly(4-ethynylaniline), a material with interesting electronic and thermal properties. chemicalbook.com
The polymerization of this compound would be expected to produce a polymer with a polyacetylene backbone and pendant 4-amino-3-(2-hydroxy-2-methylprop-1-yn-1-yl)toluene groups. The resulting polymer would likely exhibit a combination of properties derived from its constituent parts: the conjugated backbone could impart electrical conductivity or photoluminescence, while the aromatic amine and hydroxyl groups could enhance solubility, thermal stability, and provide sites for further functionalization.
Table 1: Hypothetical Properties of Poly(this compound)
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Achievable with controlled polymerization techniques for substituted acetylenes. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for transition metal-catalyzed polymerizations. |
| Glass Transition Temp. (Tg) | 150 - 220 °C | The rigid aromatic and bulky side groups would restrict chain mobility, leading to a high Tg. researchgate.net |
| Thermal Decomposition Temp. (Td) | > 300 °C (in N2) | Aromatic polymers generally exhibit good thermal stability. illinois.edu |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | The presence of amine and hydroxyl groups is expected to enhance solubility. |
| Optical Properties | Potential for fluorescence in the visible spectrum | Extended conjugation along the polymer backbone often leads to fluorescent materials. oup.com |
Cross-linking Agent in Polymer Networks
The bifunctional nature of this compound, with its alkyne and amine functionalities, makes it a prime candidate for use as a cross-linking agent to create robust polymer networks. researchgate.net The amine group can react with various electrophilic sites in polymer chains, such as epoxides or acyl chlorides, while the alkyne group provides a handle for a secondary cross-linking reaction, for instance, through thermal cyclotrimerization or reaction with other functional groups.
This dual reactivity allows for the formation of highly cross-linked thermosetting resins with enhanced thermal and mechanical properties. nasa.govyoutube.com For example, it could be incorporated into an epoxy resin formulation, where the amine group would participate in the curing process, and the pendant alkyne groups could be subsequently reacted to increase the cross-link density and service temperature of the final material.
Table 2: Potential Impact of this compound as a Cross-linking Agent in an Epoxy Resin
| Property | Standard Epoxy | Epoxy with 10 wt% of the Compound | Anticipated Benefit |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 150 °C | > 200 °C | Increased cross-link density from alkyne reactions. |
| Tensile Strength | 70 MPa | 80 - 90 MPa | Enhanced network rigidity. |
| Thermal Stability (TGA, 5% weight loss) | 320 °C | > 350 °C | Formation of thermally stable triazole or aromatic cross-links. |
Precursor for Functional Organic Materials
The term "precursor for functional organic materials" implies that the molecule can be chemically transformed into a material with specific, desirable properties such as luminescence, non-linear optical activity, or specific conductivity. mdpi.com The combination of the aromatic amine, alkyne, and hydroxyl groups in this compound provides a rich platform for synthesizing such materials.
For instance, the alkyne group can undergo Sonogashira coupling reactions with aryl halides to extend the conjugated system, a common strategy for tuning the optical and electronic properties of organic materials. oup.com The amine group can be diazotized and coupled to various aromatic compounds to create azo dyes with potential applications in optical data storage or as chemical sensors. Furthermore, the entire molecule can serve as a building block in the synthesis of more complex heterocyclic structures, which are often the core of functional organic materials. acs.org
Integration into Responsive Materials via "Click" Chemistry
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and efficient method for constructing complex molecular architectures and functional materials. nih.govnih.govdigitellinc.com The terminal alkyne of this compound makes it an ideal participant in such reactions.
This compound could be grafted onto a polymer backbone containing azide (B81097) groups, thereby introducing new functionalities. mdpi.com Conversely, the amine group could be converted to an azide, allowing the molecule to be "clicked" onto alkyne-functionalized surfaces or polymers. This modular approach is particularly useful for creating responsive or "smart" materials. For example, by incorporating this molecule into a hydrogel via click chemistry, one could create a material that responds to changes in pH (due to the amine group) or temperature. The integration of this molecule into polymer networks can also create materials that respond to mechanical stress. acs.org The formation of triazole rings through click chemistry also tends to enhance the thermal stability and rigidity of the resulting material.
Advanced Analytical Methodologies for the Characterization of 2 2 Methyl 3 Butyn 2 Ol 4 Aminotoluene
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for elucidating the molecular structure of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene. These methods offer detailed insights into the compound's atomic connectivity and functional group composition.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR)
While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle. For this compound, techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the toluene (B28343) ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to their directly attached carbons and to carbons further away, respectively. This would be instrumental in confirming the substitution pattern on the aromatic ring and the connectivity between the aminotoluene and the methyl-butyn-ol fragments.
Hypothetical 2D NMR Correlation Data for this compound
This table represents expected correlations and is for illustrative purposes.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HMBC) | Inferred Connectivity |
| Aromatic Protons | Quaternary alkyne carbons | Confirms link between ring and side chain |
| Methyl Protons (on butynol) | Tertiary alcohol carbon, Quaternary alkyne carbon | Confirms structure of the butynol (B8639501) moiety |
| Methyl Protons (on toluene) | Aromatic carbons | Confirms position of the methyl group on the ring |
| Amino Protons | Aromatic carbons | Confirms position of the amino group on the ring |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula, C₁₂H₁₅NO. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum would also offer corroborating evidence for the compound's structure, showing losses of functional groups such as a methyl group or water.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands that confirm its key structural features.
Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3600-3200 (broad) | Stretching |
| N-H (Amine) | 3500-3300 (sharp, medium) | Stretching |
| C≡C (Alkyne, terminal) | ~2100 (weak) | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Alcohol) | 1260-1000 | Stretching |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from any impurities or by-products from its synthesis and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid, would be suitable. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility for direct GC analysis due to its polar functional groups (hydroxyl and amino), GC-MS can be a powerful tool for purity assessment, especially for detecting more volatile impurities. To analyze the main compound, a derivatization step would be necessary. The active hydrogens on the hydroxyl and amino groups could be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create more volatile trimethylsilyl (B98337) (TMS) derivatives. These derivatives can then be readily analyzed by GC-MS, providing separation based on boiling point and mass spectral data for identification of the derivatized compound and any related impurities.
X-ray Crystallography for Solid-State Structural Elucidation
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal structure can be determined.
While a comprehensive crystallographic analysis of this compound is not publicly available in crystallographic databases, the examination of structurally analogous compounds provides a clear indication of the type of detailed information that such an analysis would yield. For instance, studies on similar aromatic acetylene (B1199291) derivatives have successfully determined their crystal structures, offering valuable precedents.
To illustrate the nature of the data obtained from such an experiment, the crystallographic data for a related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, is presented below. This data showcases the typical parameters reported in a crystallographic study.
Illustrative Crystallographic Data for an Analogous Compound: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄O₂ |
| Formula Weight | 190.23 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.0390(13) |
| b (Å) | 5.8399(5) |
| c (Å) | 22.5298(19) |
| Volume (ų) | 2110.3(3) |
| Z | 8 |
| Temperature (K) | 153 |
| Wavelength (Å) | 0.71073 |
This data is for an analogous compound and is presented for illustrative purposes only.
A full structural elucidation of this compound would provide critical information. The determination of the crystal system and space group would define the symmetry of the crystal lattice. The unit cell dimensions (a, b, c) would precisely describe the size and shape of the repeating unit of the crystal.
Furthermore, the analysis would reveal the intramolecular geometry, including the precise bond lengths of the C-C triple bond of the butynol moiety, the aromatic C-C bonds, and the C-N and C-O bonds. The bond angles throughout the molecule would define its conformation in the solid state. Of particular interest would be the torsional angles, which describe the rotational relationship between the aminotoluene ring and the 2-methyl-3-butyn-2-ol (B105114) substituent.
Intermolecular interactions are also a key output of X-ray crystallographic studies. For this compound, the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) suggests the high likelihood of hydrogen bonding. The analysis would precisely map these hydrogen bonds, detailing the donor-acceptor distances and angles, which are crucial for understanding the stability and physical properties of the crystalline material. Other non-covalent interactions, such as π-π stacking between the aromatic rings, would also be identified and characterized.
Computational and Theoretical Investigations of 2 2 Methyl 3 Butyn 2 Ol 4 Aminotoluene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of a molecule. These methods model the electron distribution to predict molecular structure, energy, and various chemical properties.
The electronic structure of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is characterized by several key features: a π-rich aromatic toluene (B28343) ring, an electron-donating amine group, and the electron-dense carbon-carbon triple bond of the butynol (B8639501) moiety. DFT calculations would typically be used to determine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is critical for predicting reactivity. For instance, the amine group and the aromatic ring are expected to significantly influence the energy and localization of the HOMO, making this region susceptible to electrophilic attack. Conversely, the alkyne group contributes to the LUMO, indicating its potential role in reactions with nucleophiles or in metal-catalyzed processes.
Studies on related compounds, such as the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) on palladium catalysts, reveal that the electronic properties of the alkyne group are pivotal. mdpi.com DFT calculations on MBY show significant elongation of the C≡C bond upon adsorption to a palladium surface, indicating a strong electronic interaction and activation of the bond. unil.ch A similar activation would be anticipated for this compound in catalytic reactions.
The structure of this compound possesses several rotatable bonds, primarily the single bond connecting the butynol group to the toluene ring. Conformational analysis using computational methods can identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be mapped to locate energy minima.
Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms over time. mdpi.comnih.gov An MD simulation of this compound would reveal how it flexes and rotates at a given temperature, providing insight into its conformational flexibility and the average orientation of its functional groups. This is particularly important for understanding how the molecule might orient itself when approaching a catalytic surface or a biological receptor. For example, MD could predict the likelihood of the hydroxyl and amine groups forming intramolecular hydrogen bonds or their availability for intermolecular interactions.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.
A prime example is the theoretical study of the hydrogenation of MBY on palladium nanoparticles. unil.ch Using DFT, researchers have elucidated the pathways for both the desired semi-hydrogenation to 2-methyl-3-buten-2-ol (B93329) (MBE) and the undesired full hydrogenation to 2-methyl-3-butan-2-ol (MBA). unil.ch These calculations located the transition states for each hydrogenation step and determined their activation energies. unil.ch The findings showed that the reaction is structure-sensitive, with different reaction barriers on different crystal faces of the palladium catalyst. unil.ch A similar approach applied to this compound would be crucial for optimizing its selective hydrogenation or other transformations.
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which serves as a valuable tool for structure verification and analysis. Methods like DFT can be used to compute the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. Similarly, by calculating the vibrational frequencies and their corresponding intensities, one can generate predicted infrared (IR) and Raman spectra.
For the parent molecule 2-methyl-3-butyn-2-ol, extensive experimental spectra are available, including ¹H NMR, ¹³C NMR, IR, and Raman. spectrabase.com A computational study would first aim to reproduce these known spectra. A good correlation between the calculated and experimental spectra for this precursor would lend high confidence to the predicted spectra for the more complex this compound, for which experimental data may be scarce. These predictions can help assign peaks in experimental spectra and provide a more detailed structural interpretation.
Structure-Reactivity Relationship Studies
Structure-reactivity studies aim to understand how a molecule's chemical structure influences its reaction outcomes. Computational modeling provides atomistic-level insights that are often inaccessible through experiments alone.
A detailed computational and experimental study on the hydrogenation of MBY over shape-controlled palladium nanoparticles demonstrated a clear structure-reactivity relationship. unil.ch DFT calculations revealed that the adsorption energy of MBY was significantly different on the {100} and {111} faces of the palladium crystals. unil.ch This difference in interaction energy directly correlated with the observed catalytic activity, where the {100} plane showed the highest reactivity. unil.ch The study further concluded that semi-hydrogenation occurred preferentially on plane sites, while over-hydrogenation was more prevalent at edge sites. unil.ch
These principles can be extended to this compound. The presence of the aminotoluene group would electronically modify the alkyne, likely altering its adsorption energy on a catalyst and thus tuning its reactivity and selectivity in hydrogenation processes.
| Adsorbed Species | Palladium Surface/Site | Interaction Energy (kJ/mol) | Key Structural Change |
|---|---|---|---|
| MBY | Pd {100} plane | -205 | C≡C bond elongation to 142.5 pm |
| MBY | Pd {111} plane | -137 | C≡C bond elongation to 137.0 pm |
Computational Design of Derivatives with Tuned Properties
A key advantage of theoretical modeling is the ability to perform in silico design of new molecules. By using the structure-reactivity relationships established for a parent compound, derivatives can be computationally designed and screened for desired properties before any synthetic work is undertaken.
Starting with the this compound scaffold, one could computationally explore how different substituents on the aromatic ring affect its properties. For example, adding electron-withdrawing groups (like a nitro group) or additional electron-donating groups (like a methoxy (B1213986) group) would alter the electronic profile of the entire molecule. DFT calculations could predict how these changes impact the molecule's HOMO-LUMO gap, its reactivity in catalytic hydrogenation, or its potential interaction with a biological target. This computational pre-screening can rapidly identify promising candidates for synthesis, saving significant time and resources.
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis Approaches
The carbon atom bearing the hydroxyl group in 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is a stereocenter. The development of methods to control this stereochemistry is a critical research direction, as the biological and material properties of chiral molecules are often highly dependent on their specific enantiomeric form. Future work could focus on the catalytic enantioselective synthesis of chiral propargylic alcohols, which are valuable intermediates in organic synthesis. nih.gov
Key strategies would likely involve the asymmetric addition of a metal acetylide, derived from the terminal alkyne of a protected aminotoluene precursor, to a ketone. Research has demonstrated the efficacy of various chiral catalyst systems for analogous transformations. nih.govorganic-chemistry.org For instance, zinc-based catalysts with chiral ligands like ProPhenol have been successfully used for the enantioselective alkynylation of aldehydes. nih.gov Other promising systems include those based on indium(III)/BINOL, which can activate both the alkyne and the carbonyl substrate. organic-chemistry.org The exploration of different chiral ligands and metal catalysts would be essential to optimize yield and enantioselectivity for this specific molecular target. nih.govresearchgate.net
| Catalytic System | Chiral Ligand Type | Potential Advantages |
| Zn(OTf)₂ / Amine | N-Methylephedrine | Commercially available, inexpensive ligand; mild reaction conditions. nih.govsigmaaldrich.com |
| InBr₃ / Base | BINOL Derivatives | High enantioselectivity across a broad range of substrates. organic-chemistry.org |
| Mn-based Catalysts | Proline-derived ligands | High enantioselectivities, suitable for Barbier-type reactions. nih.gov |
| Organosilver Catalysts | Chiral Phosphines (e.g., BINAP) | Effective for reactions involving propargyl silanes. nih.govmdpi.com |
Development of Greener Synthetic Pathways
The probable synthesis of this compound on a larger scale would likely involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between an appropriately substituted halo-aminotoluene and 2-methyl-3-butyn-2-ol (B105114). tandfonline.comscientificlabs.co.uk A key future research direction is the development of greener versions of this and other synthetic steps to minimize environmental impact. researchgate.net
Modern sustainable chemistry aims to replace hazardous organic solvents, reduce catalyst loading, and improve energy efficiency. researchgate.netresearchgate.net Research into Sonogashira couplings has identified protocols using environmentally benign solvents like water, often with the aid of surfactants to create micellar reaction environments. researchgate.netresearchgate.net Furthermore, developing ligand-free palladium catalysts or highly stable and recyclable catalyst systems is a major goal to make the process more economical and sustainable. bohrium.com For the precursors, greener methods for amine synthesis, potentially using deep eutectic solvents or biocatalysis, could be explored. mdpi.comunibe.ch Likewise, the selective hydrogenation of 2-methyl-3-butyn-2-ol to its alkene analogue, a key intermediate in vitamin synthesis, is an area where green continuous-flow processes are being actively developed. researchgate.netmdpi.com
| Synthesis Aspect | Traditional Approach | Greener Alternative |
| Solvent | Anhydrous organic solvents (e.g., Toluene (B28343), THF) | Water, bio-based solvents (e.g., HEP), deep eutectic solvents. mdpi.comacs.org |
| Catalysis | Homogeneous Pd/Cu catalysts, phosphine (B1218219) ligands. bohrium.com | Heterogeneous or micellar catalysis, ligand-free systems, lower catalyst loading. researchgate.netresearchgate.net |
| Base | Strong organic amines (e.g., Triethylamine). | Milder inorganic bases (e.g., Cs₂CO₃). scientificlabs.co.uk |
| Process | Batch processing. | Continuous-flow microreactor systems. researchgate.net |
Discovery of Novel Transformations and Reaction Modes
The three distinct functional groups of this compound offer a rich playground for discovering novel chemical reactions. Each group can be targeted selectively, or they can be used in concert for more complex transformations.
Alkyne-Centered Reactivity : The terminal alkyne is arguably its most versatile handle. It is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction allows the molecule to be efficiently and specifically linked to other molecules, polymers, or surfaces bearing an azide (B81097) group. benthamdirect.comnih.gov The alkyne also readily participates in Sonogashira couplings, C-H activation, and various cyclization reactions. bohrium.comacs.org
Aniline-Centered Reactivity : The aromatic amine can undergo typical aniline (B41778) chemistry, such as diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups. The amine also serves as a key functional group for polymerization, leading to polyaniline-like structures. rsc.org
Synergistic Reactivity : A particularly exciting avenue is the development of one-pot reactions that engage multiple functional groups. For example, research has shown that anilines, alkynes, and aldehydes can undergo a one-pot, metal-free polymerization to generate polyquinolines, a class of highly stable polymers. acs.org This suggests that this compound could act as a monomer in novel multi-component polymerizations.
Expanding Applications in Advanced Materials and Nanotechnology
The combination of an electronically active aniline group and a reactive alkyne handle makes this compound a highly promising monomer for advanced functional materials.
Conducting and Responsive Polymers : Aniline and its derivatives can be polymerized to form polyanilines (PANI), a well-known class of conducting polymers. rsc.org By using this compound as a monomer, it would be possible to create a PANI derivative with pendant alkyne groups. These alkynes can serve as sites for subsequent functionalization via click chemistry or as cross-linking points to modulate the material's mechanical and electronic properties. nih.gov Such materials could find use in chemical sensors, where the polymer's conductivity changes upon exposure to analytes like ammonia (B1221849) or moisture. rsc.org
Cyclic Polymers and Nanostructures : Recent advances have enabled the synthesis of cyclic polymers from alkyne monomers, which exhibit unique physical properties compared to their linear counterparts. nih.govoborolabs.com This compound could be explored as a monomer in such polymerizations to create functional cyclic polymers.
Nanocomposites : The hydroxyl and amine functionalities can promote strong interactions with inorganic materials or nanoparticles. For instance, polymers with hydroxyl groups have been integrated with functionalized carbon nanotubes (fCNTs) to create nanocomposites with enhanced mechanical strength and ionic conductivity for applications like gel electrolytes. researchgate.netrsc.org This molecule could serve as a functional monomer or a surface modifier to improve the interface in polymer-nanotube composites.
| Material Type | Key Functional Group(s) | Potential Application |
| Functional Conducting Polymer | Aniline (backbone), Alkyne (side-chain) | Chemical sensors, anti-static coatings, smart fabrics. rsc.org |
| Cross-linked Polyester/Polyamide | Alkyne, Amine/Alcohol | Tunable elastomers for soft robotics or biomedical scaffolds. nih.gov |
| Polymer-CNT Nanocomposite | Amine, Alcohol | Enhanced gel electrolytes, high-strength composites. rsc.org |
| Surface-Modified Materials | Alkyne (via Click Chemistry) | Functionalized nanoparticles, chromatography supports. benthamdirect.com |
Integration into Multi-Functional Systems
The ultimate goal of exploring a molecule with multiple functionalities is to integrate it into systems where each component plays a distinct and crucial role. This compound is an ideal candidate for designing such sophisticated, multi-functional systems.
One can envision a hierarchical material where the aniline moiety forms the backbone of a conductive polymer, providing a sensory response to electrical or chemical stimuli. rsc.org The pendant alkyne groups, spaced regularly along this backbone, act as orthogonal chemical handles. These handles can be "clicked" with azide-functionalized biomolecules to create a biosensor, or with photoactive dyes to create a light-harvesting material. The hydroxyl groups, meanwhile, could enhance solubility in polar solvents or promote self-assembly through hydrogen bonding, influencing the material's morphology and processability. researchgate.net
Furthermore, the molecule could be used as a building block in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amine and alkyne/hydroxyl groups could serve as the coordinating or linking points, creating a porous, crystalline structure. The inherent functionality within the framework could then be used for gas storage, catalysis, or as a stationary phase in chromatography. The ability to post-synthetically modify the framework via the alkyne group would add another layer of complexity and functionality.
Q & A
Basic: What are the established synthetic routes for preparing 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene, and how do reaction conditions influence yield?
The synthesis involves two key steps: (1) preparation of the 4-aminotoluene (p-toluidine) core and (2) introduction of the 2-methyl-3-butyn-2-ol substituent.
- Step 1 : 4-Aminotoluene is typically synthesized via catalytic hydrogenation of 4-nitrotoluene. For example, using Fe(OTf)₃ and NaBH₄ in anhydrous ethanol achieves a 66% yield .
- Step 2 : Coupling the alkyne-containing moiety (2-methyl-3-butyn-2-ol) to the aromatic amine may involve nucleophilic substitution or transition-metal-catalyzed reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity and yield. For instance, brominated analogs (e.g., 4-bromo-2-methyl-3-butyn-2-ol) undergo substitution or coupling reactions depending on the nucleophile or catalyst used .
Basic: What spectroscopic and physical property data are essential for characterizing this compound?
Key characterization data include:
- NMR : δH (400 MHz, CDCl₃) for 4-aminotoluene: 7.00 (d, J = 8.1 Hz, 2H), 6.65 (d, J = 8.3 Hz, 2H), 2.20 (s, 3H) . The alkyne proton in 2-methyl-3-butyn-2-ol typically appears at ~2.5 ppm.
- Melting/Boiling Points : 4-Aminotoluene melts at 43.6°C and boils at 200.4°C . The alkyne substituent may lower melting points due to reduced crystallinity.
- Solubility : 4-Aminotoluene is slightly water-soluble but dissolves in oxygenated solvents (e.g., ethanol, DMF) .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
- Light/Oxygen Sensitivity : The amino group in 4-aminotoluene is prone to oxidation, requiring storage under inert atmospheres. The alkyne group may polymerize under prolonged light exposure .
- Thermal Stability : Decomposition above 200°C is likely due to the alkyne’s reactivity. Differential scanning calorimetry (DSC) is recommended to assess thermal thresholds .
Advanced: What strategies optimize the reactivity of the alkyne group in catalytic or coupling reactions?
The terminal alkyne in 2-methyl-3-butyn-2-ol enables:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis.
- Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides to extend conjugation. Catalytic systems (e.g., Pd(PPh₃)₄/CuI) require optimization to avoid side reactions .
Advanced: How do electronic effects from the alkyne substituent influence the aromatic ring’s electrophilic substitution behavior?
Computational studies (DFT calculations) can predict regioselectivity. The electron-donating amino group activates the ring for electrophilic substitution at the ortho/para positions, while the alkyne’s electron-withdrawing nature may modulate reactivity. Comparative experiments with analogs (e.g., 4-phenyl derivatives) reveal substituent electronic contributions .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Yield Discrepancies : Re-evaluate catalyst loading, solvent purity, or reaction time. For example, Fe(OTf)₃-catalyzed hydrogenation yields 66% , but Pd/C may improve efficiency.
- Spectroscopic Conflicts : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments .
Advanced: What computational models predict the compound’s interaction with biological targets or enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinity to receptors. The hydroxyl and amino groups facilitate hydrogen bonding, while the alkyne may engage in hydrophobic interactions. Similar compounds (e.g., 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol) show antioxidant activity via radical scavenging, suggesting testable hypotheses .
Advanced: What analytical methods quantify degradation products under oxidative or hydrolytic conditions?
- Oxidative Degradation : LC-MS/MS identifies nitroso or quinone derivatives from amino group oxidation.
- Hydrolytic Stability : Accelerated stability studies (40°C/75% RH) monitored by HPLC-UV detect hydrolysis of the alkyne to ketones or carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
